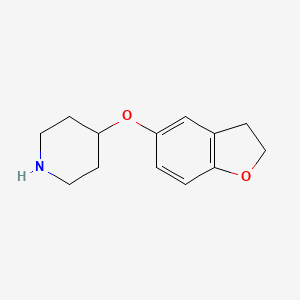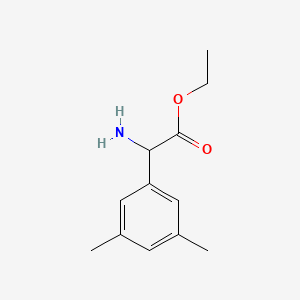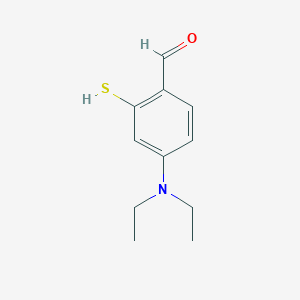
4-(Diethylamino)-2-mercaptobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-2-sulfanylbenzaldehyde is an organic compound characterized by the presence of a diethylamino group and a sulfanyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Knoevenagel condensation reaction, where 4-(diethylamino)-2-hydroxybenzaldehyde is reacted with diethyl malonate, followed by subsequent formylation to introduce the aldehyde group . The reaction conditions often involve the use of solvents like dichloroethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-(diethylamino)-2-sulfanylbenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
4-(Diethylamino)-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Diethylamino)-2-sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the design of fluorescent probes for detecting biomolecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-(diethylamino)-2-sulfanylbenzaldehyde involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Diethylaminobenzaldehyde: Shares the diethylamino group but lacks the sulfanyl group.
Tetra(4-(diethylamino)phenyl)ethene (TPE-4N): A derivative with aggregation-induced emission properties.
Uniqueness
4-(Diethylamino)-2-sulfanylbenzaldehyde is unique due to the presence of both diethylamino and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, distinguishing it from other similar compounds.
特性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
4-(diethylamino)-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3 |
InChIキー |
KMSUDCGPMKRZSC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


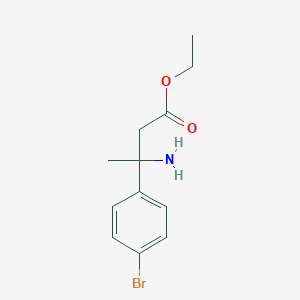
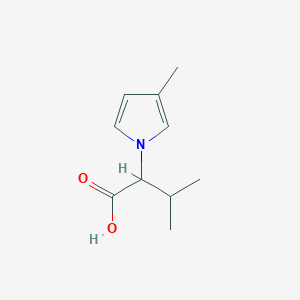

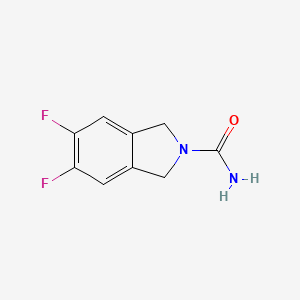
![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
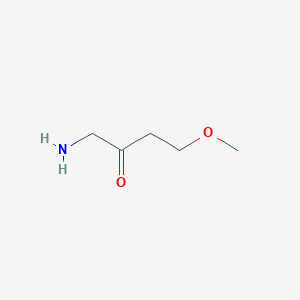
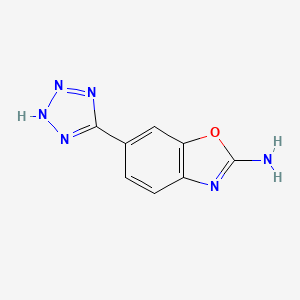

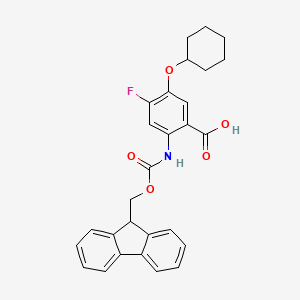
![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
